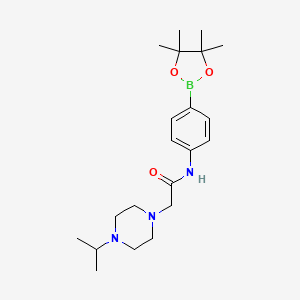![molecular formula C12H17FN2O2S B13724329 N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine](/img/structure/B13724329.png)
N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine typically involves the reaction of 2-fluoro-4-(methylsulfonyl)aniline with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a sulfone derivative, while reduction may yield a corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine include:
- N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride
- N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine derivatives .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H17FN2O2S |
|---|---|
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
N-(2-fluoro-4-methylsulfonylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)10-2-3-12(11(13)8-10)15-9-4-6-14-7-5-9/h2-3,8-9,14-15H,4-7H2,1H3 |
InChI-Schlüssel |
MULJUZGQWIPXND-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NC2CCNCC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)


![[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)


![N,N-Diethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724316.png)


